molecular formula C9H5BrFN B1527284 (2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile CAS No. 1251527-80-6

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

Cat. No. B1527284
M. Wt: 226.04 g/mol
InChI Key: VDJDPANLZFGYFX-OWOJBTEDSA-N
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Description

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile, also known as 4-bromo-2-fluoro-3-phenylpropenenitrile, is a fluorinated brominated nitrile compound that is used in scientific research. It is a colorless, odorless, and flammable liquid that is highly soluble in organic solvents. It is a useful reagent for organic synthesis and has found a wide range of applications in medicinal and pharmaceutical research and development.

Scientific Research Applications

Synthesis and Electropolymerization

Compounds with structural similarities to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have been used as building blocks for tuning the electronic properties of conjugated polymers. For instance, 3-fluoro-4-hexylthiophene, prepared through a synthetic route involving bromination followed by bromine/fluorine exchange, has shown potential in modifying the electronic properties of polythiophenes. Although attempts to electropolymerize this compound were unsuccessful, its inclusion in terthienyls suggests its significance in studying the electronic properties of conjugated systems (Gohier, Frère, & Roncali, 2013).

Photophysical and Electro-Optical Applications

Research on similar compounds, such as trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile, has provided insights into their structural, electro-optical, and charge-transport properties. These studies, utilizing quantum chemical methods, have highlighted the potential of such compounds as efficient hole-transport materials, beneficial for applications in organic electronics and photovoltaic devices (Irfan et al., 2015).

Fluorophore Development for Imaging

The development of fluorophores based on the structure of "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" has been a significant area of research. For example, studies on fumaronitrile-based compounds have demonstrated their potential in red to near-infrared fluorescence, aggregation-induced emission, and solvatochromism, which are crucial for applications in bioimaging and sensors (Shen et al., 2012).

Supramolecular Characterization and Crystal Engineering

Investigations into the crystal structures and supramolecular characterization of compounds structurally related to "(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile" have revealed diverse emission properties based on crystal habit and size. These studies underscore the importance of crystal engineering in tailoring the photophysical properties of organic materials for specific applications (Percino et al., 2017).

properties

IUPAC Name

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJDPANLZFGYFX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)F)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromo-2-fluorophenyl)prop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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